cAMP Phosphodiesterase Inhibition: Diglucoside Superior to Aglycone and Monoglucoside
In a systematic evaluation of dioxabicyclooctane lignans from Eucommiae Cortex and Acanthopanax senticosus, the rank order of cAMP phosphodiesterase inhibitory activity was unambiguously established as diglucoside > aglycone > monoglucoside [1]. Syringaresinol di-O-β-D-glucoside demonstrated the strongest inhibitory activity among all tested forms [1]. This comparative finding establishes that the diglucoside form is not a mere solubility-enhanced prodrug but retains distinct and superior direct enzyme inhibition capacity relative to its deglycosylated counterpart.
| Evidence Dimension | cAMP phosphodiesterase inhibitory activity (rank order) |
|---|---|
| Target Compound Data | Diglucoside: Strongest inhibitory activity (rank 1) |
| Comparator Or Baseline | Syringaresinol aglycone: Rank 2; Monoglucoside: Rank 3 |
| Quantified Difference | Rank order: diglucoside > aglycone > monoglucoside |
| Conditions | In vitro cAMP phosphodiesterase enzyme inhibition assay; compounds isolated from Eucommiae Cortex and Acanthopanax senticosus |
Why This Matters
Researchers requiring maximal cAMP phosphodiesterase inhibition in a lignan scaffold must select the diglucoside form; substitution with aglycone or monoglucoside would yield measurably lower activity.
- [1] Nishibe S, Kitagawa S, Ina H. Studies on Biologically Active Lignans from Medicinal Plants. KAKENHI Project Report 62570949 (1988). View Source
